![molecular formula C12H22N4O B1491103 2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane CAS No. 2098011-27-7](/img/structure/B1491103.png)
2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane
Vue d'ensemble
Description
2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane, also known as AZM, is a synthetic compound comprised of a nitrogen-containing heterocyclic ring system. It is a colorless, odorless, and water-soluble solid with a molecular weight of 303.37 g/mol. AZM has a wide range of applications in the fields of medicinal chemistry, organometallic chemistry, and materials science.
Applications De Recherche Scientifique
Efficient Synthesis and Chemical Transformations
One of the primary applications of this compound is in the synthesis of triazole-containing spiro dilactones. Ghochikyan et al. (2016) demonstrated an efficient approach to prepare multifunctional triazole-containing spiro dilactones through a series of chemical transformations, starting from 3-ethoxycarbonyltetrahydrofuran-2-ones. This method highlights the compound's versatility in generating spirocyclic structures with potential biological activities (Ghochikyan et al., 2016).
Anticonvulsant Activity
In the realm of pharmacology, derivatives of 2-azaspiro[4.4]nonane, which share a structural resemblance with 2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane, have been explored for their anticonvulsant properties. For example, Obniska et al. (2006) synthesized and evaluated a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives for their efficacy in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests. These studies reveal the potential therapeutic applications of spirocyclic compounds in treating seizures (Obniska et al., 2006).
Enantioselective Synthesis
D'angelo et al. (2005) focused on the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key chiral intermediate for the elaboration of (-)-cephalotaxine. This work underscores the importance of chirality in the synthesis of bioactive molecules and provides insights into methodologies for achieving high stereochemical control (D'angelo et al., 2005).
Crystallographic Studies and Molecular Mechanics
The study of crystallographic and molecular mechanics of related compounds, such as those by Ciechanowicz-rutkowska et al. (1997), provides a deeper understanding of the structural characteristics that influence biological activity. This research is crucial for the design of new compounds with enhanced efficacy and specificity (Ciechanowicz-rutkowska et al., 1997).
Propriétés
IUPAC Name |
2-(2-azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-17-9-11-8-16(7-6-14-15-13)10-12(11)4-2-3-5-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGLWSNIAKLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCCC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



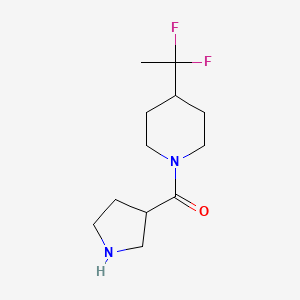
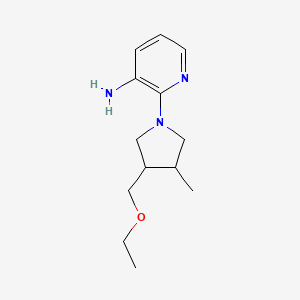
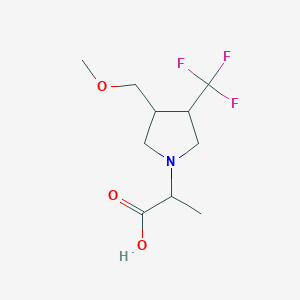
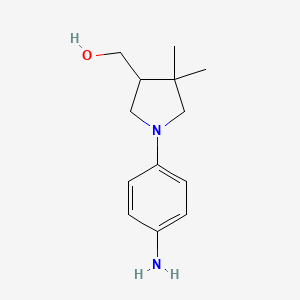
![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)
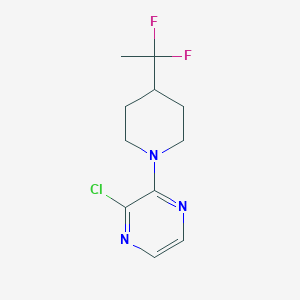
![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)
![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)